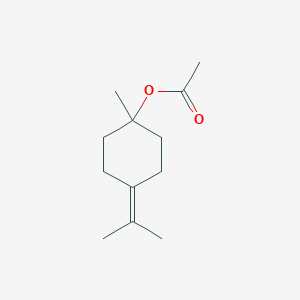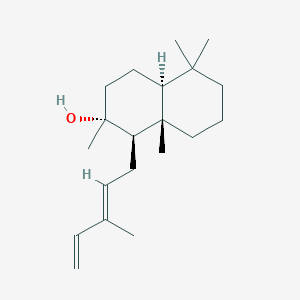
d-Abienol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-Abienol: is a diterpenoid alcohol that belongs to the labdane family of diterpenes. It is a naturally occurring compound found in various plant species, including balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). This compound is known for its aromatic properties and is used in the fragrance industry as a precursor for the synthesis of amber compounds, which are sustainable replacements for ambergris .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of d-Abienol typically involves the cyclization of geranylgeranyl diphosphate (GGPP), which is derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This cyclization is catalyzed by diterpene synthases, which facilitate the formation of the labdane skeleton .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biosynthesis. This method involves the use of genetically modified microorganisms, such as Escherichia coli, which are engineered to express the necessary enzymes for the biosynthesis of this compound from renewable carbon sources like glucose .
化学反应分析
Types of Reactions: d-Abienol undergoes various chemical reactions, including oxidation, reduction, and isomerization. For example, it can be oxidized to form abienol derivatives, which are valuable intermediates in the synthesis of fragrance compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce this compound to its corresponding alcohol derivatives.
Isomerization: this compound can be isomerized to cis-Abienol using reagents like mercuric acetate.
Major Products: The major products formed from these reactions include various abienol derivatives, which are used in the fragrance industry for their aromatic properties .
科学研究应用
Chemistry: In chemistry, d-Abienol is used as a precursor for the synthesis of complex organic molecules. Its unique structure makes it a valuable starting material for the synthesis of various diterpenoid compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has been shown to play a role in the chemical defense mechanisms of plants against herbivores and pathogens .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs .
Industry: In the fragrance industry, this compound is used as a precursor for the synthesis of amber compounds, which are used in perfumes and other fragrance products .
作用机制
The mechanism of action of d-Abienol involves its interaction with various molecular targets and pathways. In plants, this compound is synthesized through the cyclization of GGPP, which is catalyzed by diterpene synthases. This process involves the formation of a carbocation intermediate, which undergoes cyclization and hydroxylation to form this compound .
In biological systems, this compound exerts its effects by modulating the activity of enzymes involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
相似化合物的比较
cis-Abienol: cis-Abienol is a stereoisomer of d-Abienol and shares similar chemical properties.
Sclareol: Sclareol is another labdane diterpenoid that is used in the fragrance industry.
Manool: Manool is a labdane diterpenoid that is used as a precursor for the synthesis of various fragrance compounds.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to undergo various chemical reactions to form valuable derivatives. Its use as a precursor for the synthesis of amber compounds makes it a valuable compound in the fragrance industry .
属性
CAS 编号 |
1616-86-0 |
|---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC 名称 |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9+/t16-,17+,19-,20+/m0/s1 |
InChI 键 |
ZAZVCYBIABTSJR-ITALKTEQSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
手性 SMILES |
C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |
规范 SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
同义词 |
9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



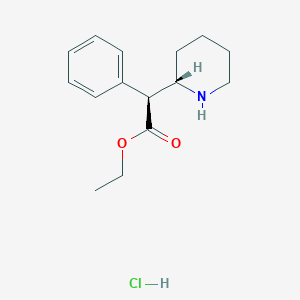

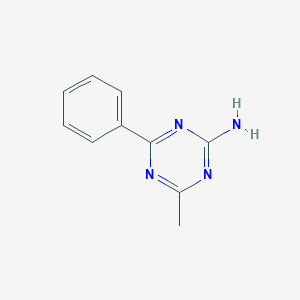

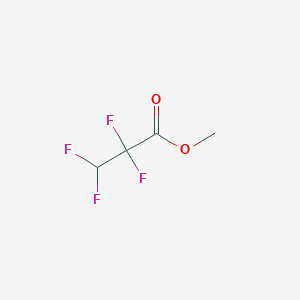
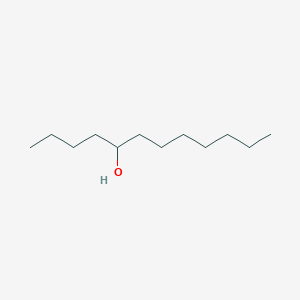
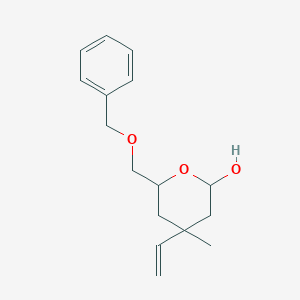

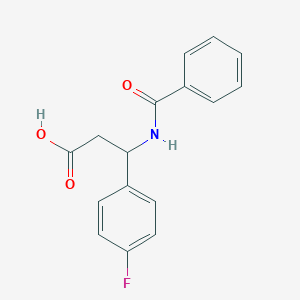
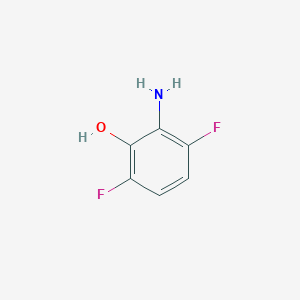
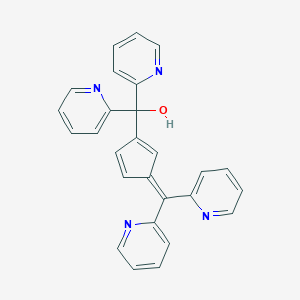
![(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B157939.png)
